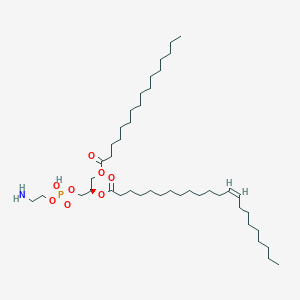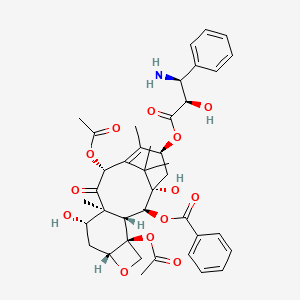![molecular formula C7H5NO3 B1242271 4H-Furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 67268-37-5](/img/structure/B1242271.png)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
SEP-227900, also known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a compound that functions as a D-amino acid oxidase (DAAO) inhibitor. D-amino acid oxidase is an enzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The inhibition of D-amino acid oxidase by SEP-227900 has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as schizophrenia and chronic pain .
Scientific Research Applications
SEP-227900 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the inhibition of D-amino acid oxidase and its effects on D-serine metabolism. In biology and medicine, SEP-227900 has been investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and chronic pain. It has shown promise in preclinical studies for improving cognitive function and reducing pain . In industry, SEP-227900 could be used in the development of new pharmaceuticals targeting D-amino acid oxidase .
Preparation Methods
The synthesis of SEP-227900 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the furo[3,2-b]pyrrole core structure, followed by functionalization to introduce the carboxylic acid group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for SEP-227900 would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
SEP-227900 undergoes various chemical reactions, including oxidation, glucuronidation, and conjugation with glycine. The major metabolites identified in human studies include a mono-oxidative metabolite, a glucuronide conjugate, and glycine conjugates . Common reagents used in these reactions include oxidizing agents, glucuronic acid derivatives, and glycine. The major products formed from these reactions are the corresponding oxidized, glucuronidated, and glycine-conjugated metabolites .
Mechanism of Action
The mechanism of action of SEP-227900 involves the inhibition of D-amino acid oxidase, which leads to an increase in the levels of D-serine in the brain. D-serine acts as a co-agonist at the NMDA receptor, which is involved in synaptic plasticity and neurotransmission. By inhibiting D-amino acid oxidase, SEP-227900 enhances the activity of the NMDA receptor, which can have therapeutic effects in conditions such as schizophrenia and chronic pain .
Comparison with Similar Compounds
Similar compounds include benzoic acid, TAK-831, and kojic acid derivatives . Compared to these compounds, SEP-227900 has shown unique properties in terms of its potency, selectivity, and pharmacokinetic profile. For example, TAK-831 is another D-amino acid oxidase inhibitor that has been investigated for its potential therapeutic effects, but SEP-227900 has demonstrated better brain penetration and pharmacokinetic properties in preclinical studies .
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIBGHDBYQYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427996 | |
| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67268-37-5 | |
| Record name | SEP-227900 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067268375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEP-227900 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPA5DYB93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)




![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)

![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)



